PD180970

Description

Properties

IUPAC Name |

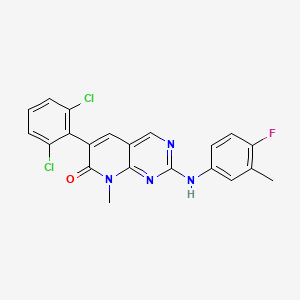

6-(2,6-dichlorophenyl)-2-(4-fluoro-3-methylanilino)-8-methylpyrido[2,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15Cl2FN4O/c1-11-8-13(6-7-17(11)24)26-21-25-10-12-9-14(20(29)28(2)19(12)27-21)18-15(22)4-3-5-16(18)23/h3-10H,1-2H3,(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLCFEJAMCRLYRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC2=NC=C3C=C(C(=O)N(C3=N2)C)C4=C(C=CC=C4Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15Cl2FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90415508 | |

| Record name | PD180970 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287204-45-9 | |

| Record name | PD-180970 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287204459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PD180970 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PD-180970 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PD-180970 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TSO2IAD7WJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

PD180970: A Technical Guide to its Mechanism of Action as a Dual Bcr-Abl and Src Family Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD180970 is a potent, ATP-competitive inhibitor belonging to the pyrido[2,3-d]pyrimidine class of protein tyrosine kinase inhibitors. Primarily recognized for its high affinity against the p210Bcr-Abl fusion protein, a hallmark of Chronic Myelogenous Leukemia (CML), this compound also demonstrates significant inhibitory activity against Src family kinases. Its mechanism of action involves the direct inhibition of kinase autophosphorylation and substrate phosphorylation, leading to the downstream suppression of critical signaling pathways that govern cell proliferation and survival. This results in the induction of cell cycle arrest and apoptosis in Bcr-Abl-positive cells. Notably, this compound has shown efficacy against imatinib-resistant Bcr-Abl mutations, highlighting its potential as a therapeutic agent in CML. Recent studies also suggest a neuroprotective role for this compound in models of Parkinson's disease through the modulation of c-Abl and the induction of autophagy. This document provides an in-depth overview of the molecular mechanism, quantitative inhibitory data, and relevant experimental methodologies for this compound.

Core Mechanism of Action

This compound exerts its biological effects by competitively binding to the ATP-binding pocket of target tyrosine kinases. This action prevents the transfer of a phosphate group from ATP to tyrosine residues on the kinase itself (autophosphorylation) and on its downstream substrates.

Inhibition of Bcr-Abl Signaling in Chronic Myelogenous Leukemia (CML)

The primary and most characterized mechanism of this compound is the potent inhibition of the constitutively active p210Bcr-Abl tyrosine kinase.[1][2][3] In CML, this fusion protein drives malignant transformation by activating a network of signaling pathways that promote uncontrolled cell growth and inhibit apoptosis.

This compound blocks the kinase activity of Bcr-Abl, thereby inhibiting the phosphorylation of its direct substrates, including Gab2 and CrkL.[1][3] This initial blockade leads to the suppression of major downstream signaling cascades, most notably the STAT5 pathway.[4][5] STAT5 is a critical transcription factor that, when activated by Bcr-Abl, promotes the expression of anti-apoptotic proteins (e.g., Bcl-xL, Mcl-1) and cell cycle regulators (e.g., c-Myc, Cyclin D2).[4] By inhibiting Bcr-Abl-mediated STAT5 activation, this compound effectively downregulates these survival signals, leading to the induction of apoptosis in CML cells.[1][4] This selectivity is highlighted by its lack of effect on Bcr-Abl-negative cell lines.[3]

Furthermore, this compound has demonstrated activity against several clinically relevant Bcr-Abl mutations that confer resistance to the first-line CML therapy, imatinib.[2][6][7]

dot

Caption: this compound inhibits Bcr-Abl, blocking STAT5 activation and survival gene transcription.

Inhibition of Src Family Kinases

This compound is also a highly potent inhibitor of Src family kinases, with an IC50 value for c-Src that is even lower than that for Bcr-Abl autophosphorylation.[1][2] Src kinases are involved in a wide range of cellular processes, including proliferation, differentiation, survival, and migration. Constitutive activation of Src is implicated in the progression of various solid tumors.

Neuroprotective Effects in Parkinson's Disease Models

Emerging research indicates a role for the non-receptor tyrosine kinase c-Abl in the pathogenesis of Parkinson's disease (PD). In PD, c-Abl is activated by oxidative stress and can phosphorylate α-synuclein, promoting its aggregation, and phosphorylate and inactivate Parkin, an E3 ubiquitin ligase crucial for mitochondrial quality control (mitophagy). This inactivation leads to the accumulation of damaged mitochondria and neuronal death. This compound, by inhibiting c-Abl, has been shown to have neuroprotective effects in preclinical PD models. It reduces neuroinflammation and induces autophagy, potentially by restoring Parkin function and facilitating the clearance of protein aggregates and damaged mitochondria.[8][9]

dot

Caption: this compound inhibits c-Abl, potentially restoring Parkin-mediated mitophagy.

Quantitative Data: Inhibitory Activity

The inhibitory potency of this compound has been quantified against various kinases and cellular processes, primarily through the determination of IC50 values (the concentration of inhibitor required to reduce the activity by 50%).

| Target/Process | Assay Type | IC50 Value (nM) | Reference(s) |

| Kinase Inhibition (In Vitro) | |||

| p210Bcr-Abl Autophosphorylation | Enzyme Assay | 5 | [1][3][8][9] |

| Purified Recombinant Abl | Enzyme Assay | 2.2 | [1][3] |

| c-Src | Enzyme Assay | 0.8 | [1][2][8][9] |

| LCK | Enzyme Assay | <5 | [2] |

| KIT | Enzyme Assay | 50 | [1][2][8][9] |

| EGFR | Enzyme Assay | 390 | [2] |

| bFGFR | Enzyme Assay | 934 | [2] |

| PDGFR | Enzyme Assay | 1,430 | [2] |

| Cellular Activity | |||

| p210Bcr-Abl Phosphorylation | In-cell (K562) | 170 | [1][3][8][9] |

| Gab2 Phosphorylation | In-cell (K562) | 80 | [1][3][8][9] |

| CrkL Phosphorylation | In-cell (K562) | 80 | [1][3][8][9] |

| STAT5 DNA-Binding Activity | In-cell (K562) | 5 | [4][5][10] |

| Proliferation of Ba/F3 (Bcr-Abl Y253F) | Cell-based | 48 | [2] |

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the mechanism of action of this compound. These are generalized protocols based on published literature.

In Vitro Kinase Assay (Bcr-Abl Autophosphorylation)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of the target kinase.

-

Principle : Recombinant or purified Bcr-Abl kinase is incubated with ATP and a substrate in the presence of varying concentrations of this compound. The extent of phosphorylation is measured, often using methods like ELISA, fluorescence polarization, or radioactivity.

-

Generalized Protocol :

-

Immobilization : A peptide substrate for Abl kinase is immobilized on a solid support, such as a 96-well plate.

-

Kinase Reaction : Purified p210Bcr-Abl enzyme is added to the wells along with a kinase reaction buffer and serial dilutions of this compound (or DMSO as a vehicle control).

-

Initiation : The reaction is initiated by adding a defined concentration of ATP. The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

-

Quenching : The reaction is stopped by adding a solution containing EDTA, which chelates the Mg2+ ions necessary for kinase activity.

-

Detection : The level of substrate phosphorylation is detected using a phosphotyrosine-specific antibody conjugated to a reporter enzyme (e.g., HRP) or a fluorescent probe.

-

Analysis : The signal is read using a plate reader. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cellular Phosphorylation Assay (Western Blot)

This method assesses the ability of this compound to inhibit protein phosphorylation within a cellular context.

-

Principle : Bcr-Abl-positive cells (e.g., K562) are treated with this compound. Cell lysates are then prepared and analyzed by Western blot using antibodies specific for the phosphorylated forms of Bcr-Abl and its substrates (e.g., p-CrkL).

-

Generalized Protocol :

-

Cell Culture and Treatment : K562 cells are cultured to logarithmic phase and treated with various concentrations of this compound for a defined period (e.g., 2-4 hours).

-

Cell Lysis : Cells are harvested, washed, and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification : The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer : Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane (e.g., PVDF).

-

Immunoblotting : The membrane is blocked and then incubated with a primary antibody targeting a specific phosphoprotein (e.g., anti-phospho-Bcr-Abl, anti-phospho-CrkL). A separate blot is run for total protein levels as a loading control.

-

Detection : The membrane is incubated with a secondary antibody conjugated to HRP, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

Analysis : Band intensities are quantified using densitometry software.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis and distinguishes it from necrosis in this compound-treated cells.

-

Principle : In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled and used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

-

Generalized Protocol :

-

Cell Treatment : K562 cells are treated with this compound (e.g., 0.5 µM) or a vehicle control for a specified time (e.g., 24-48 hours).

-

Cell Harvesting : Both adherent and floating cells are collected, washed with cold PBS.

-

Staining : Cells are resuspended in Annexin V binding buffer. A fluorescently labeled Annexin V conjugate (e.g., Annexin V-FITC) and PI are added to the cell suspension.

-

Incubation : The cells are incubated in the dark at room temperature for approximately 15 minutes.

-

Flow Cytometry : The stained cells are analyzed by flow cytometry. The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells are determined.

-

dot

Caption: Workflow for assessing this compound-induced apoptosis using Annexin V/PI staining.

STAT5 DNA-Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

This assay is used to determine if the inhibition of Bcr-Abl by this compound leads to a reduction in the DNA-binding activity of the STAT5 transcription factor.

-

Principle : A short DNA probe containing the STAT5 consensus binding site is radiolabeled or fluorescently labeled. This probe is incubated with nuclear extracts from cells treated with this compound. If active STAT5 is present in the extract, it will bind to the probe, and this protein-DNA complex will migrate more slowly than the free probe during non-denaturing polyacrylamide gel electrophoresis.

-

Generalized Protocol :

-

Cell Treatment and Nuclear Extraction : K562 cells are treated with this compound. Following treatment, nuclear extracts are prepared by lysing the cells and separating the nuclear fraction from the cytoplasm.

-

Probe Labeling : An oligonucleotide containing the STAT5 binding site is labeled (e.g., with ³²P-ATP or a fluorescent tag).

-

Binding Reaction : The labeled probe is incubated with the nuclear extracts in a binding buffer containing non-specific competitor DNA (to prevent non-specific binding).

-

Electrophoresis : The reaction mixtures are resolved on a native polyacrylamide gel.

-

Detection : The gel is dried and exposed to X-ray film (for radioactivity) or imaged (for fluorescence) to visualize the DNA-protein complexes. A decrease in the intensity of the shifted band in this compound-treated samples indicates inhibition of STAT5 DNA-binding activity.

-

References

- 1. Analysis of intracellular tyrosine phosphorylation in circulating neutrophils as a rapid assay for the in vivo effect of oral tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Analysis of intracellular tyrosine phosphorylation in circulating neutrophils as a rapid assay for the in vivo effect of oral tyrosine kinase inhibitors [frontiersin.org]

- 3. Induction of K562 Cell Apoptosis by As4S4 via Down-Regulating miR181 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Inhibition of Bcr-Abl kinase activity by this compound blocks constitutive activation of Stat5 and growth of CML cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A solid-phase Bcr-Abl kinase assay in 96-well hydrogel plates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | Bcr-Abl | Src | c-Kit | TargetMol [targetmol.com]

- 8. Test Details - BCR-ABL Kinase Domain Mutations/ABL Sequencing (Qualitative) [knightdxlabs.ohsu.edu]

- 9. The different functions of Stat5 and chromatin alteration through Stat5 proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

The Therapeutic Potential of PD180970: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD180970 is a potent, ATP-competitive small molecule inhibitor with significant therapeutic potential, primarily investigated for its efficacy in oncology and neurodegenerative diseases. This document provides an in-depth technical overview of this compound, summarizing its mechanism of action, key quantitative data from preclinical studies, and detailed experimental protocols. It is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.

Introduction

This compound is a pyridopyrimidine derivative that has demonstrated high potency as a kinase inhibitor.[1] Its primary target is the Bcr-Abl tyrosine kinase, a fusion protein that is the pathogenic driver of Chronic Myelogenous Leukemia (CML). Beyond its anti-leukemic properties, this compound has also shown promise in preclinical models of Parkinson's disease, highlighting its potential for broader therapeutic applications.[2] This guide will delve into the core scientific data and methodologies that underpin the therapeutic potential of this compound.

Mechanism of Action

This compound exerts its therapeutic effects primarily through the inhibition of specific protein kinases.

Inhibition of Bcr-Abl Kinase in CML

In the context of CML, this compound is a highly potent inhibitor of the p210Bcr-Abl tyrosine kinase.[1] By binding to the ATP-binding site of the kinase domain, this compound blocks its autophosphorylation and subsequent downstream signaling. This inhibition disrupts the constitutive activation of pathways that drive the proliferation and survival of CML cells.

Key downstream effects of this compound in Bcr-Abl positive cells include:

-

Inhibition of Substrate Phosphorylation: this compound effectively inhibits the tyrosine phosphorylation of direct Bcr-Abl substrates, such as Gab2 and CrkL.[1]

-

Suppression of STAT5 Activation: The compound blocks the Bcr-Abl-mediated activation of Signal Transducer and Activator of Transcription 5 (STAT5), a key transcription factor for the expression of anti-apoptotic and pro-proliferative genes like Bcl-xL, Mcl-1, c-Myc, and cyclin D2.[3]

-

Induction of Apoptosis: By inhibiting these survival pathways, this compound induces apoptosis in Bcr-Abl-positive leukemic cells, such as the K562 cell line.[1]

Neuroprotective Effects in Parkinson's Disease Models

Emerging research suggests a neuroprotective role for this compound in preclinical models of Parkinson's disease.[2] The proposed mechanism involves the inhibition of c-Abl kinase. In Parkinson's disease, oxidative stress can lead to the activation of c-Abl, which in turn phosphorylates and inactivates the E3 ubiquitin ligase Parkin.[4] This inactivation prevents the clearance of damaged mitochondria and toxic protein aggregates, contributing to neuronal cell death. By inhibiting c-Abl, this compound may restore Parkin function, thereby protecting dopaminergic neurons from degeneration.[4]

Quantitative Data

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | Cell Line/System | IC50 (nM) | Reference(s) |

| p210Bcr-Abl Autophosphorylation | In vitro kinase assay | - | 5 | [1][5] |

| Recombinant Abl Tyrosine Kinase | In vitro kinase assay | - | 2.2 | [1] |

| p210Bcr-Abl Phosphorylation | In vivo (cellular) | K562 cells | 170 | [1] |

| Gab2 Phosphorylation | In vivo (cellular) | K562 cells | 80 | [1] |

| CrkL Phosphorylation | In vivo (cellular) | K562 cells | 80 | [1] |

| STAT5 DNA-Binding Activity | EMSA | K562 cells | 5 | |

| Src Kinase | In vitro kinase assay | - | 0.8 | [1][5] |

| KIT Kinase | In vitro kinase assay | - | 50 | [1][5] |

| EGFR | In vitro kinase assay | - | 390 | [6] |

| bFGFR | In vitro kinase assay | - | 934 | [6] |

| PDGFR | In vitro kinase assay | - | 1,430 | [6] |

Table 2: Efficacy of this compound Against Imatinib-Resistant Bcr-Abl Mutants

| Bcr-Abl Mutant | Cell Line | IC50 (nM) | Reference(s) |

| p210 Bcr-AblY253F | Ba/F3 cells | 48 | [6] |

| E255K | Kinase Assay | 33 | [7] |

Table 3: In Vivo Efficacy of this compound

| Disease Model | Animal Model | Dosing Regimen | Key Finding | Reference(s) |

| Parkinson's Disease | MPTP-induced mice | 5 mg/kg, daily, i.p. for 7 days | Mitigated neuronal loss and decreased activated microglia | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Caption: Bcr-Abl signaling pathway and the inhibitory action of this compound.

Caption: Proposed neuroprotective mechanism of this compound in Parkinson's disease.

Caption: General experimental workflow for evaluating the therapeutic potential of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro Bcr-Abl Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on Bcr-Abl kinase activity.

Materials:

-

Recombinant Bcr-Abl or c-Abl kinase

-

GST-CrkL fusion protein (as substrate) immobilized on glutathione-agarose beads

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)

-

ATP solution

-

This compound stock solution (in DMSO)

-

Anti-phosphotyrosine antibody

-

SDS-PAGE reagents and equipment

-

Western blotting reagents and equipment

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a microcentrifuge tube, combine the immobilized GST-CrkL substrate, recombinant Bcr-Abl kinase, and the diluted this compound or vehicle (DMSO).

-

Initiate the kinase reaction by adding ATP to a final concentration of 10-100 µM.

-

Incubate the reaction mixture at 30°C for 30-60 minutes with gentle agitation.

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Centrifuge to pellet the agarose beads and collect the supernatant.

-

Resolve the proteins in the supernatant by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST.

-

Probe the membrane with a primary anti-phosphotyrosine antibody overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.

Western Blot Analysis of Protein Phosphorylation in K562 Cells

Objective: To assess the effect of this compound on the phosphorylation of Bcr-Abl downstream targets (e.g., CrkL, Gab2) in a cellular context.

Materials:

-

K562 cells

-

RPMI-1640 medium with 10% FBS

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against phospho-CrkL, total CrkL, phospho-Gab2, total Gab2, and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE and Western blotting equipment and reagents

Procedure:

-

Seed K562 cells in a 6-well plate at a density of 1-2 x 10⁶ cells/mL.

-

Treat the cells with varying concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 2-24 hours).

-

Harvest the cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cell pellet with ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, then clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the appropriate primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and/or loading control.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis in K562 cells following treatment with this compound.

Materials:

-

K562 cells

-

This compound stock solution (in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed K562 cells and treat with this compound or vehicle for 24-48 hours.

-

Harvest the cells (including any floating cells in the media) by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

STAT5 Electrophoretic Mobility Shift Assay (EMSA)

Objective: To determine the effect of this compound on the DNA-binding activity of STAT5.

Materials:

-

K562 cells

-

This compound stock solution (in DMSO)

-

Nuclear extraction buffer kit

-

STAT5 consensus oligonucleotide probe

-

T4 Polynucleotide Kinase and [γ-³²P]ATP (for radiolabeling) or non-radioactive labeling kit

-

Poly(dI-dC)

-

Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

-

Native polyacrylamide gel electrophoresis (PAGE) equipment and reagents

Procedure:

-

Treat K562 cells with this compound or vehicle.

-

Prepare nuclear extracts from the treated cells according to the manufacturer's protocol.

-

Label the STAT5 oligonucleotide probe with ³²P or a non-radioactive label.

-

Set up the binding reaction by incubating 5-10 µg of nuclear extract with the labeled probe in the presence of poly(dI-dC) in binding buffer for 20-30 minutes at room temperature.

-

For supershift analysis, a STAT5-specific antibody can be added to the reaction mixture.

-

Resolve the protein-DNA complexes on a native polyacrylamide gel.

-

Dry the gel and expose it to X-ray film (for radiolabeling) or image using an appropriate system for non-radioactive detection.

-

Analyze the shift in mobility of the labeled probe to determine STAT5 DNA-binding activity.

Conclusion

This compound is a potent dual inhibitor of Bcr-Abl and Src family kinases with significant therapeutic potential in CML. Its ability to overcome resistance to first-generation inhibitors like imatinib makes it a valuable tool for further research and development.[3][7] Moreover, the emerging evidence of its neuroprotective effects through c-Abl inhibition opens up new avenues for its investigation in neurodegenerative disorders such as Parkinson's disease. The data and protocols presented in this guide provide a solid foundation for researchers to explore and expand upon the therapeutic applications of this compound.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Parkin interacting substrate phosphorylation by c-Abl drives dopaminergic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Annexin-V and Apoptosis - Flow Cytometry Core Facility [icms.qmul.ac.uk]

- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]

PD180970: A Potent Pyrido[2,3-d]pyrimidine Inhibitor of Bcr-Abl Tyrosine Kinase

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of PD180970, a pyrido[2,3-d]pyrimidine derivative, and its function as a potent, ATP-competitive inhibitor of the Bcr-Abl tyrosine kinase. The constitutively active Bcr-Abl fusion protein is the causative agent in Chronic Myelogenous Leukemia (CML). This document details the mechanism of action of this compound, presents its inhibitory activity in quantitative terms, outlines its efficacy against imatinib-resistant Bcr-Abl mutations, and provides foundational experimental protocols for its study. Visual diagrams of the Bcr-Abl signaling pathway and experimental workflows are included to facilitate a comprehensive understanding for researchers, scientists, and professionals in the field of drug development.

Introduction

Chronic Myelogenous Leukemia (CML) is a myeloproliferative disorder characterized by the presence of the Philadelphia chromosome, a product of a reciprocal translocation between chromosomes 9 and 22. This translocation results in the formation of the BCR-ABL fusion gene, which encodes the Bcr-Abl oncoprotein, a constitutively active tyrosine kinase.[1] The aberrant kinase activity of Bcr-Abl drives uncontrolled cell proliferation and resistance to apoptosis, which are the hallmarks of CML.[2]

Targeted therapy with tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of CML. This compound is a potent, small-molecule inhibitor belonging to the pyrido[2,3-d]pyrimidine class of compounds that has demonstrated significant inhibitory activity against the Bcr-Abl kinase.[3] This guide serves as a technical resource, consolidating key data and methodologies related to the study of this compound as a Bcr-Abl inhibitor.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the Bcr-Abl tyrosine kinase.[3] By binding to the ATP-binding pocket of the Abl kinase domain, it prevents the transfer of a phosphate group from ATP to tyrosine residues on various downstream substrates.[1] This blockade of phosphorylation effectively shuts down the aberrant signaling cascades initiated by Bcr-Abl that are responsible for the leukemic phenotype.[2]

The Bcr-Abl oncoprotein activates a multitude of downstream signaling pathways that promote cell survival and proliferation. Key pathways affected by Bcr-Abl and consequently inhibited by this compound include the RAS/MAPK pathway, the PI3K/AKT pathway, and the JAK/STAT pathway.[2][4][5] Inhibition of these pathways ultimately leads to the induction of apoptosis and cell cycle arrest in Bcr-Abl-positive cells.[3]

Quantitative Inhibitory Activity

The potency of this compound has been quantified through various in vitro and cellular assays. The half-maximal inhibitory concentration (IC50) values provide a measure of the inhibitor's efficacy.

Table 1: In Vitro Kinase Inhibition by this compound

| Target Kinase | Assay Type | IC50 (nM) | Reference(s) |

| p210 Bcr-Abl | Autophosphorylation | 5 | [3] |

| Purified recombinant Abl | Kinase Activity | 2.2 | [3] |

| Src | Autophosphorylation | 0.8 | [3] |

| c-Kit | Autophosphorylation | 50 | [3] |

Table 2: Cellular Activity of this compound in K562 CML Cells

| Cellular Target/Process | IC50 (nM) | Reference(s) |

| Tyrosine Phosphorylation of p210 Bcr-Abl | 170 | [3] |

| Tyrosine Phosphorylation of Gab2 | 80 | [3] |

| Tyrosine Phosphorylation of CrkL | 80 | [3] |

| Stat5 DNA-binding activity | 5 | [3] |

Table 3: Activity of this compound Against Imatinib-Resistant Bcr-Abl Mutations

| Bcr-Abl Mutant | IC50 (nM) in Cellular Proliferation Assay (Ba/F3 cells) | Reference(s) |

| Wild-Type | 25 | [6] |

| Y253F | 120 | [6] |

| E255K | Not specified, but sensitive | [6] |

| Q252H | Similar to Y253F and E255K | [6] |

| H396P | Not specified, but sensitive | [6] |

| A380T | Lower than wild-type | [6] |

| M351T | Not specified, but sensitive | [6] |

Signaling Pathways and Experimental Workflows

Visual representations of the Bcr-Abl signaling cascade and common experimental procedures are provided below to clarify the mechanism of action of this compound and the methods for its investigation.

Caption: Bcr-Abl signaling pathways inhibited by this compound.

References

The Role of PD180970 in Chronic Myeloid Leukemia Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, a result of a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, which encodes the constitutively active Bcr-Abl tyrosine kinase. The aberrant activity of this kinase drives the uncontrolled proliferation of granulocytes and is the central pathogenic event in CML. The development of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of CML, and ongoing research into novel and more potent inhibitors remains a critical area of investigation.

PD180970 is a potent, ATP-competitive inhibitor of the p210Bcr-Abl kinase.[1] This pyrido[2,3-d]pyrimidine derivative has demonstrated significant activity in preclinical studies, targeting not only the wild-type Bcr-Abl kinase but also certain imatinib-resistant mutations. This technical guide provides an in-depth overview of the role of this compound in CML research, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the signaling pathways involved.

Mechanism of Action and Target Profile

This compound exerts its anti-leukemic effects by directly inhibiting the kinase activity of Bcr-Abl. It is a highly potent inhibitor of p210Bcr-Abl autophosphorylation, a critical step in its activation.[1] Beyond Bcr-Abl, this compound also exhibits inhibitory activity against other kinases, including Src and KIT.[1] Its ability to inhibit Src family kinases, which have been implicated in Bcr-Abl signaling and CML pathogenesis, may contribute to its overall efficacy.

The primary mechanism of action of this compound in CML cells is the inhibition of the Bcr-Abl-mediated signaling cascade, leading to the suppression of downstream pathways responsible for cell proliferation and survival.[2] A key downstream target of Bcr-Abl is the Signal Transducer and Activator of Transcription 5 (STAT5). The constitutive activation of STAT5 by Bcr-Abl is crucial for the growth and survival of CML cells.[2][3] this compound has been shown to effectively block the constitutive activation of STAT5 in CML cell lines.[2][3]

Quantitative Data: Inhibitory Activity of this compound

The potency of this compound has been quantified through various in vitro assays, with IC50 values providing a measure of its inhibitory concentration. The following tables summarize the reported IC50 values for this compound against different kinases and CML cell lines.

| Target Kinase | Assay | IC50 (nM) |

| p210Bcr-Abl (autophosphorylation) | Kinase Assay | 5[1][4] |

| Purified recombinant Abl | Kinase Assay | 2.2[1] |

| Src | Kinase Assay | 0.8[1][4] |

| KIT | Kinase Assay | 50[1][4] |

| CML Cell Line/Target | Assay | IC50 (nM) |

| K562 (STAT5 DNA-binding activity) | Electrophoretic Mobility Shift Assay (EMSA) | 5[2][3] |

| K562 (p210Bcr-Abl tyrosine phosphorylation) | Western Blot | 170[1] |

| K562 (Gab2 tyrosine phosphorylation) | Western Blot | 80[1] |

| K562 (CrkL tyrosine phosphorylation) | Western Blot | 80[1] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the effects of this compound in CML research.

Bcr-Abl Kinase Assay (Solid-Phase)

This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by Bcr-Abl in cell extracts.

Materials:

-

K562 CML cell line

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein A/G agarose beads

-

Anti-Abl antibody

-

Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ATP

-

GST-CrkL fusion protein (as a substrate)

-

SDS-PAGE gels

-

PVDF membrane

-

Anti-phosphotyrosine antibody (e.g., 4G10)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture K562 cells to the desired density and treat with various concentrations of this compound or vehicle control (DMSO) for a specified time.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the lysates by centrifugation.

-

Immunoprecipitate Bcr-Abl from the cell lysates using an anti-Abl antibody and protein A/G agarose beads.

-

Wash the immunoprecipitates extensively with lysis buffer and then with kinase reaction buffer.

-

Resuspend the beads in kinase reaction buffer containing the GST-CrkL substrate.

-

Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time.

-

Terminate the reaction by adding SDS-PAGE sample buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with an anti-phosphotyrosine antibody to detect the phosphorylation of the GST-CrkL substrate.

-

Visualize the results using a chemiluminescent substrate and imaging system.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of this compound on the metabolic activity of CML cells, which is an indicator of cell viability.

Materials:

-

CML cell lines (e.g., K562)

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed CML cells in a 96-well plate at a predetermined density.

-

Treat the cells with a serial dilution of this compound or vehicle control.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

Add MTT solution to each well and incubate for an additional 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.

Materials:

-

CML cell lines (e.g., K562)

-

This compound

-

Annexin V-FITC conjugate

-

Propidium Iodide (PI) solution

-

1X Binding Buffer (containing CaCl2)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Treat CML cells with this compound or vehicle control for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

Immunoblotting for Bcr-Abl Signaling Pathway Components

This technique is used to detect changes in the phosphorylation status of Bcr-Abl and its downstream targets, such as STAT5, in response to this compound treatment.

Materials:

-

CML cell lines (e.g., K562)

-

This compound

-

Cell lysis buffer with protease and phosphatase inhibitors

-

Protein concentration assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-phospho-Bcr-Abl, anti-Bcr-Abl, anti-phospho-STAT5, anti-STAT5, anti-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat CML cells with various concentrations of this compound for a specified time.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Denature the protein samples by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative changes in protein phosphorylation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the Bcr-Abl signaling pathway and a typical experimental workflow for evaluating this compound.

Caption: Bcr-Abl signaling pathway and the inhibitory action of this compound.

Caption: A typical experimental workflow for evaluating this compound in CML research.

In Vivo Studies and Clinical Relevance

While extensive in vitro data exists for this compound, information on its in vivo efficacy in CML models is less detailed in publicly available literature. Generally, in vivo studies for CML inhibitors involve xenograft models where human CML cells are implanted into immunodeficient mice. The efficacy of the investigational drug is then assessed by monitoring tumor growth, survival rates, and biomarkers of Bcr-Abl activity in the treated animals compared to a control group.

A search of clinical trial registries reveals no registered clinical trials for this compound in the treatment of CML. This suggests that while it serves as a valuable research tool for understanding Bcr-Abl inhibition, it has not progressed to clinical development for this indication.

Conclusion

This compound is a potent and specific inhibitor of the Bcr-Abl tyrosine kinase that has played a significant role in CML research. Its ability to effectively block Bcr-Abl autophosphorylation and inhibit downstream signaling pathways, such as the STAT5 pathway, has provided valuable insights into the molecular mechanisms driving CML. The quantitative data on its inhibitory activity and the established experimental protocols for its evaluation make it a crucial tool for studying Bcr-Abl-dependent oncogenesis and for the preclinical assessment of novel therapeutic strategies. Although this compound has not advanced to clinical trials for CML, its contributions to the fundamental understanding of this leukemia and the development of targeted therapies are undeniable. This technical guide serves as a comprehensive resource for researchers utilizing or planning to utilize this compound in their CML research endeavors.

References

The Kinase Selectivity Profile of PD180970: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD180970 is a potent, ATP-competitive small molecule inhibitor belonging to the pyrido[2,3-d]pyrimidine class of tyrosine kinase inhibitors.[1] Initially identified as a powerful inhibitor of the p210Bcr-Abl fusion protein, a hallmark of Chronic Myelogenous Leukemia (CML), its activity extends to other key kinases, defining a specific selectivity profile that is critical for its therapeutic potential and off-target effects.[1][2] This document provides an in-depth guide to the kinase selectivity of this compound, presenting quantitative data, experimental methodologies, and visual representations of its mechanism of action.

Quantitative Kinase Inhibition Profile

The inhibitory activity of this compound has been quantified against a range of protein kinases using various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is the most common metric used to represent the potency of the inhibitor. The data compiled from multiple studies is summarized below.

| Target Kinase | Assay Type | IC50 (nM) | Reference |

| Primary Targets | |||

| Src | Biochemical | 0.8 | [2][3][4] |

| Abl (recombinant) | Biochemical | 2.2 | [2][4] |

| p210Bcr-Abl (autophosphorylation) | In vitro / Biochemical | 5 | [2][3] |

| LCK | Biochemical | <5 | [3] |

| p210Bcr-Abl (Y253F mutant) | Cellular (proliferation) | 48 | [3] |

| KIT | Biochemical | 50 | [2][3][4] |

| Secondary / Weaker Targets | |||

| EGFR | Biochemical | 390 | [3] |

| bFGFR | Biochemical | 934 | [3] |

| PDGFR | Biochemical | 1,430 | [3] |

| Cellular Targets | |||

| Stat5 (DNA-binding activity) | Cellular (K562) | 5 | [2][4][5] |

| CrkL (phosphorylation) | Cellular (K562) | 80 | [2] |

| Gab2 (phosphorylation) | Cellular (K562) | 80 | [2] |

| p210Bcr-Abl (phosphorylation) | Cellular (K562) | 170 | [2] |

Mechanism of Action and Signaling Pathway Inhibition

This compound exerts its effects by competitively binding to the ATP-binding pocket of target kinases, preventing the phosphorylation of downstream substrates and thereby interrupting signaling cascades crucial for cell proliferation and survival.[2]

Bcr-Abl Signaling Pathway

In CML, the constitutively active Bcr-Abl tyrosine kinase drives malignant transformation through the activation of multiple downstream pathways, including the STAT5 pathway.[5] this compound potently inhibits Bcr-Abl, leading to the suppression of STAT5 activation and subsequent induction of apoptosis in CML cells.[2][5]

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile is a critical step in drug development. This involves screening the compound against a large panel of kinases. Biochemical assays are the cornerstone of this process.

General Protocol for In Vitro Kinase Inhibition Assay (Mobility Shift Assay)

Mobility shift assays, among other formats like radiometric or fluorescence-based assays, are commonly used to determine the IC50 of an inhibitor.[6][7]

-

Reaction Preparation: A reaction mixture is prepared in a multi-well plate containing the purified kinase, a specific peptide substrate, and ATP.

-

Compound Addition: The test inhibitor (e.g., this compound) is added to the wells in a series of dilutions (e.g., 10-point dose-response curve). Control wells with no inhibitor (positive control) and no kinase (negative control) are included.

-

Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.

-

Reaction Termination: The enzymatic reaction is stopped by adding a termination buffer, often containing EDTA to chelate magnesium ions required for kinase activity.

-

Separation and Detection: The reaction products (phosphorylated and non-phosphorylated substrate) are separated based on changes in their electrophoretic mobility. This is often achieved using microfluidic capillary electrophoresis. The substrates are detected, typically via fluorescence.

-

Data Analysis: The amount of phosphorylated substrate is quantified for each inhibitor concentration. The percentage of inhibition relative to the positive control is calculated. The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve.

The following diagram illustrates a typical workflow for kinase inhibitor profiling.

Selectivity and Off-Target Profile

While this compound is a potent Bcr-Abl and Src family kinase inhibitor, it demonstrates significant selectivity over other kinases like PDGFR and bFGFR, where the IC50 values are substantially higher.[3] This selectivity is crucial for minimizing off-target toxicities. The diagram below illustrates the logical relationship of this compound's known targets, categorizing them by potency.

Conclusion

This compound is a highly potent inhibitor of Src family kinases and the Bcr-Abl fusion protein, with significant activity against KIT.[2][3][4] Its selectivity profile, characterized by substantially lower potency against kinases such as EGFR, bFGFR, and PDGFR, underscores its targeted mechanism of action.[3] The compound serves as a valuable tool for studying signaling pathways mediated by these kinases and as a lead compound for the development of therapeutics for conditions like CML. Understanding its detailed kinase selectivity is paramount for predicting its efficacy and potential side effects in clinical applications. The methodologies outlined provide a framework for the continued characterization of this and other novel kinase inhibitors.

References

- 1. Activity of the Bcr-Abl kinase inhibitor this compound against clinically relevant Bcr-Abl isoforms that cause resistance to imatinib mesylate (Gleevec, STI571) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | Bcr-Abl | Src | c-Kit | TargetMol [targetmol.com]

- 5. Inhibition of Bcr-Abl kinase activity by this compound blocks constitutive activation of Stat5 and growth of CML cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. crossfire-oncology.com [crossfire-oncology.com]

- 7. Frontiers | Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 [frontiersin.org]

PD180970: A Technical Guide for Neuroprotective Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD180970 is a potent and selective inhibitor of the Abelson (Abl) family of non-receptor tyrosine kinases, including c-Abl and Bcr-Abl.[1][2] Initially investigated for its anti-leukemic properties, recent research has highlighted its significant neuroprotective potential, particularly in the context of neurodegenerative diseases such as Parkinson's Disease (PD). This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative data from key studies, and detailed experimental protocols for its use in neuroprotective research.

Mechanism of Action: c-Abl Inhibition and Autophagy Induction

The neuroprotective effects of this compound are primarily attributed to its inhibition of c-Abl kinase activity.[3] In neurodegenerative conditions like Parkinson's disease, c-Abl is aberrantly activated, contributing to pathogenesis through two main pathways: direct phosphorylation of pathogenic proteins and inhibition of autophagy.[4][5][6]

This compound, by inhibiting c-Abl, mitigates these detrimental effects. It prevents the c-Abl-mediated phosphorylation of proteins such as α-synuclein and Parkin.[1][2][4][5][7] The phosphorylation of α-synuclein by c-Abl, specifically at tyrosine 39, is implicated in its aggregation and toxicity.[1][4][5] Similarly, c-Abl-mediated phosphorylation of Parkin, an E3 ubiquitin ligase, inhibits its protective functions.[2][7]

Furthermore, c-Abl inhibition by this compound promotes the clearance of toxic protein aggregates through the induction of autophagy.[3] This is achieved by modulating key autophagy-regulating protein complexes, including the ULK1 complex and the Beclin-1/VPS34 complex.

Data Presentation

The following tables summarize the quantitative data regarding the efficacy and experimental use of this compound in neuroprotective research.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Bcr-Abl Autophosphorylation) | 5 nM | Not specified | [1] |

| IC50 (Src) | 0.8 nM | Not specified | [1] |

| IC50 (c-Kit) | 50 nM | Not specified | [1] |

| IC50 (Bcr-Abl-dependent cell growth) | 2-35 nM | Various leukemic cell lines | [2] |

| Parameter | Treatment Group | Result | Reference |

| Dopaminergic Neuron Survival | AAV6-α-synuclein + PFFs + this compound | Significantly reduced loss of DA neurons | [3] |

| α-Synuclein Accumulation | AAV6-α-synuclein + PFFs + this compound | Decreased accumulation of phosphorylated α-synuclein | [3] |

| Microglial Activation | MPTP + this compound (5 mg/kg) | Significant reduction in the number of activated microglia (Iba1+ cells) | [8] |

| Striatal Dopamine Levels | MPTP + STI-571 (c-Abl inhibitor) | Partially mitigated the loss of striatal dopamine | [7] |

| Dopaminergic Neuron Loss | Chronic MPTP/probenecid model | ~70% loss of dopaminergic neurons in the substantia nigra pars compacta | [9] |

| Dopaminergic Neuron Loss | MPTP model | Significant 70% reduction in Tyrosine Hydroxylase (TH) relative to beta-actin in LCM extracts | [10] |

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound in the context of neuroprotection.

References

- 1. c-Abl phosphorylates α-synuclein and regulates its degradation: implication for α-synuclein clearance and contribution to the pathogenesis of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. biorxiv.org [biorxiv.org]

- 4. scite.ai [scite.ai]

- 5. c-Abl phosphorylates α-synuclein and regulates its degradation: implication for α-synuclein clearance and contribution to the pathogenesis of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ULK1 inhibits mTORC1 signaling, promotes multisite Raptor phosphorylation and hinders substrate binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel Regulation of Parkin Function through c-Abl-Mediated Tyrosine Phosphorylation: Implications for Parkinson's Disease | Journal of Neuroscience [jneurosci.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Quantification of MPTP-induced dopaminergic neurodegeneration in the mouse substantia nigra by laser capture microdissection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of PD180970: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Potent Bcr-Abl and Src Family Kinase Inhibitor

PD180970, a pyrido[2,3-d]pyrimidine derivative, has emerged as a highly potent, ATP-competitive inhibitor of the Bcr-Abl tyrosine kinase, the causative oncogene in chronic myelogenous leukemia (CML).[1][2] It also demonstrates significant inhibitory activity against Src family kinases.[1][2] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the field of kinase inhibitor discovery.

Core Structure and Mechanism of Action

This compound, chemically known as 6-(2,6-dichlorophenyl)-2-[(4-fluoro-3-methylphenyl)amino]-8-methyl-pyrido[2,3-d]pyrimidin-7(8H)-one, belongs to the pyrido[2,3-d]pyrimidine class of kinase inhibitors. Its mechanism of action is centered on its ability to compete with ATP for binding to the kinase domain of its target proteins.[3][4] This competitive inhibition prevents the autophosphorylation and activation of kinases such as Bcr-Abl and Src, thereby blocking downstream signaling pathways responsible for cell proliferation and survival.[4][5]

The core structure of this compound features a pyrido[2,3-d]pyrimidine scaffold, which is crucial for its kinase inhibitory activity. The key structural components contributing to its potency and selectivity include:

-

Pyrido[2,3-d]pyrimidine Core: This heterocyclic system mimics the purine ring of ATP, enabling it to fit into the ATP-binding pocket of kinases.

-

6-(2,6-dichlorophenyl) group: This bulky, hydrophobic group occupies a hydrophobic pocket within the kinase domain, contributing significantly to the binding affinity.

-

2-[(4-fluoro-3-methylphenyl)amino] group: This moiety is involved in hydrogen bonding interactions with the hinge region of the kinase, a critical determinant of inhibitor binding.

-

8-methyl group: The presence of a methyl group at this position can influence the compound's metabolic stability and potency.[1]

Quantitative Inhibitory Activity

The potency of this compound has been quantified against a panel of wild-type and mutant kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized in the tables below.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Kinase Target | IC50 (nM) | Reference(s) |

| Bcr-Abl (p210, autophosphorylation) | 5 | [3] |

| c-Abl (recombinant) | 2.2 | [5] |

| Src | 0.8 | [3] |

| LCK | <5 | [1] |

| KIT | 50 | [3] |

| EGFR | 390 | [1] |

| bFGFR | 934 | [1] |

| PDGFR | 1,430 | [1] |

Table 2: Cellular Activity of this compound in K562 CML Cells

| Cellular Target/Process | IC50 (nM) | Reference(s) |

| p210 Bcr-Abl tyrosine phosphorylation | 170 | [5] |

| Gab2 tyrosine phosphorylation | 80 | [5] |

| CrkL tyrosine phosphorylation | 80 | [5] |

| STAT5 DNA-binding activity | 5 | [6] |

Table 3: Activity of this compound Against Imatinib-Resistant Bcr-Abl Mutants

| Bcr-Abl Mutant | IC50 (nM) - Kinase Assay | IC50 (nM) - Cell Proliferation | Reference(s) |

| Wild-Type | 25 | 25 | [2] |

| Y253F | 25 | 120 | [2] |

| E255K | 33 | 125 | [2] |

| T315I | >10,000 | >10,000 | [2] |

| H396P | 28 | 35 | [2] |

| A380T | 43 | 15 | [2] |

Structure-Activity Relationship (SAR) Insights

The SAR of the pyrido[2,3-d]pyrimidine scaffold has been explored to understand the contribution of different structural motifs to the inhibitory activity and selectivity of compounds like this compound.

-

Substitutions on the 2-phenylamino ring: Modifications at the 3- and 4-positions of the phenylamino moiety can significantly impact both potency and selectivity.[7] The presence of a fluorine atom at the 4-position and a methyl group at the 3-position in this compound are likely optimized for interactions within the Bcr-Abl kinase domain.

-

The 6-phenyl group: The 2,6-dichloro substitution on the phenyl ring at the 6-position is critical for high potency. These chlorine atoms are believed to make favorable contacts within a hydrophobic pocket of the kinase.

-

The 8-position: The methyl group at the N-8 position of the pyrido[2,3-d]pyrimidin-7-one core has been shown in related compounds to improve metabolic stability by preventing metabolism at other sites on the molecule.[1]

-

Activity against Imatinib-Resistant Mutants: A key feature of this compound is its ability to inhibit several imatinib-resistant Bcr-Abl mutants.[2] This is attributed to its ability to bind to the active conformation of the Abl kinase domain, unlike imatinib which preferentially binds to the inactive conformation.[2] However, this compound is ineffective against the T315I "gatekeeper" mutation, as the isoleucine residue sterically hinders the binding of the inhibitor.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Bcr-Abl Kinase Assay for IC50 Determination

This protocol describes a solid-phase kinase assay to determine the in vitro inhibitory activity of compounds against Bcr-Abl.

Materials:

-

Recombinant c-Abl or Bcr-Abl kinase

-

GST-CrkL fusion protein (or other suitable substrate)

-

Glutathione-agarose beads

-

Kinase Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT

-

ATP solution (10 µM)

-

This compound or other test compounds

-

Wash Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2

-

SDS-PAGE reagents

-

Anti-phosphotyrosine antibody (e.g., 4G10)

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagents

Procedure:

-

Substrate Immobilization: Incubate GST-CrkL fusion protein with glutathione-agarose beads for 1 hour at 4°C with gentle mixing.

-

Wash the beads twice with ice-cold Wash Buffer to remove unbound protein.

-

Kinase Reaction: Resuspend the substrate-bound beads in Kinase Buffer.

-

Add the desired concentrations of this compound or vehicle control (DMSO).

-

Initiate the kinase reaction by adding recombinant Bcr-Abl kinase and ATP.

-

Incubate the reaction mixture for 1 hour at 37°C.

-

Termination and Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Western Blotting: Block the membrane with 5% BSA in TBST.

-

Incubate the membrane with a primary anti-phosphotyrosine antibody overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescence substrate and image the blot.

-

Data Analysis: Quantify the band intensities and calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Phospho-Bcr-Abl Western Blot

This protocol is for assessing the inhibition of Bcr-Abl autophosphorylation in a cellular context.

Materials:

-

K562 cells (or other Bcr-Abl positive cell line)

-

RPMI-1640 medium with 10% FBS

-

This compound or other test compounds

-

Lysis Buffer: 50 mM HEPES (pH 7.3), 150 mM NaCl, 1.5 mM MgCl2, 1 mM EDTA, 1% Triton X-100, 10% glycerol, supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit

-

SDS-PAGE reagents

-

Anti-phospho-Bcr-Abl (pY245) antibody

-

Anti-Bcr-Abl antibody (for total protein control)

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagents

Procedure:

-

Cell Treatment: Seed K562 cells in culture plates and treat with various concentrations of this compound or vehicle control for 2-4 hours.

-

Cell Lysis: Harvest the cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet with Lysis Buffer on ice for 20 minutes.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of the supernatants using the BCA assay.

-

Western Blotting: Normalize the protein amounts for each sample, add SDS-PAGE loading buffer, and boil for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST.

-

Incubate the membrane with the primary anti-phospho-Bcr-Abl antibody overnight at 4°C.

-

For a loading control, a separate blot can be probed with an antibody against total Bcr-Abl or a housekeeping protein like GAPDH.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescence substrate and image the blot.

MTT Cell Proliferation Assay

This colorimetric assay measures cell viability and proliferation.

Materials:

-

K562 cells (or other relevant cell line)

-

RPMI-1640 medium with 10% FBS

-

This compound or other test compounds

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Compound Treatment: Add various concentrations of this compound or vehicle control to the wells.

-

Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Add 100 µL of Solubilization Solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to this compound.

Caption: Bcr-Abl Signaling Pathway and Inhibition by this compound.

Caption: Experimental Workflow for In Vitro Bcr-Abl Kinase Assay.

Caption: Logical Relationship in Structure-Activity Relationship Studies.

Conclusion

This compound is a potent and well-characterized inhibitor of Bcr-Abl and Src family kinases. Its pyrido[2,3-d]pyrimidine core and specific substitutions are key to its high affinity and cellular activity. The ability of this compound to inhibit several imatinib-resistant Bcr-Abl mutants highlights its potential as a lead compound for the development of next-generation kinase inhibitors. The detailed experimental protocols and SAR insights provided in this guide serve as a valuable resource for researchers in the field of oncology drug discovery and development. Further exploration of analogs of this compound may lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties, ultimately contributing to the development of more effective cancer therapies.

References

- 1. Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-6-methyl-N8-neopentylpyrido[3,4-d]pyrimidine-2,8-diamine (BOS172722) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 6. A solid-phase Bcr-Abl kinase assay in 96-well hydrogel plates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reactionbiology.com [reactionbiology.com]

The Pyrido[2,3-d]pyrimidine Derivative PD180970: A Technical Guide to its Pro-Apoptotic Effects in Bcr-Abl-Positive Leukemias

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD180970 is a potent, ATP-competitive inhibitor of the p210Bcr-Abl tyrosine kinase, a hallmark of Chronic Myeloid Leukemia (CML). This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound induces apoptosis in Bcr-Abl-positive cancer cells. By inhibiting the constitutive kinase activity of Bcr-Abl, this compound effectively disrupts downstream anti-apoptotic signaling pathways, leading to the activation of the intrinsic mitochondrial apoptotic cascade. This guide details the key signaling events, provides quantitative data on the compound's efficacy, and outlines experimental protocols for studying its effects.

Introduction

Chronic Myeloid Leukemia is a myeloproliferative disorder characterized by the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, encoding the constitutively active Bcr-Abl tyrosine kinase. The aberrant kinase activity of Bcr-Abl drives uncontrolled cell proliferation and confers resistance to apoptosis, central to the pathogenesis of CML.

This compound, a pyrido[2,3-d]pyrimidine derivative, has emerged as a powerful inhibitor of the Bcr-Abl kinase[1]. It has been shown to selectively induce apoptosis in leukemic cells expressing Bcr-Abl, while having minimal effects on their Bcr-Abl-negative counterparts[1][2]. This guide elucidates the intricate signaling pathways affected by this compound, culminating in the programmed cell death of cancer cells.

Mechanism of Action: Inhibition of Bcr-Abl and Downstream Signaling

The primary molecular target of this compound is the ATP-binding site of the Abl kinase domain within the Bcr-Abl fusion protein. By competitively inhibiting ATP binding, this compound effectively abrogates the autophosphorylation and kinase activity of Bcr-Abl[1][2]. This inhibition sets off a cascade of downstream effects, ultimately shifting the cellular balance from survival to apoptosis.

Disruption of the Bcr-Abl-STAT5 Axis

One of the critical downstream effectors of Bcr-Abl is the Signal Transducer and Activator of Transcription 5 (STAT5). Bcr-Abl constitutively phosphorylates and activates STAT5, which then translocates to the nucleus and promotes the transcription of genes crucial for cell survival and proliferation. Key among these are the anti-apoptotic members of the Bcl-2 family, namely Bcl-xL and Mcl-1.

Treatment with this compound leads to a dose-dependent inhibition of STAT5 DNA-binding activity[2]. This, in turn, results in the downregulation of Bcl-xL and Mcl-1 expression, stripping the cancer cells of their primary defense against apoptosis[2][3].

The Intrinsic (Mitochondrial) Apoptosis Pathway

The downregulation of anti-apoptotic Bcl-2 family proteins by this compound sensitizes the mitochondria to pro-apoptotic signals. This leads to the activation of the intrinsic apoptosis pathway, a major mechanism of programmed cell death.

In healthy Bcr-Abl-positive cells, the high levels of Bcl-xL and Mcl-1 sequester pro-apoptotic Bcl-2 family members like BAD, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP). By reducing the expression of Bcl-xL and Mcl-1, this compound effectively liberates these pro-apoptotic factors.

The initiation of MOMP leads to the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. Cytosolic cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the assembly of the apoptosome. This complex recruits and activates initiator caspase-9, which in turn cleaves and activates effector caspases, most notably caspase-3. Activated caspase-3 is responsible for the cleavage of a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis. The cleavage of PARP is a well-established indicator of caspase-3 activation and apoptosis[1].

Quantitative Data

The efficacy of this compound has been quantified in various studies, primarily focusing on its inhibitory concentration (IC50) against Bcr-Abl and its downstream targets.

| Target/Process | Cell Line/System | IC50 Value | Reference |

| p210Bcr-Abl Autophosphorylation (in vitro) | Purified enzyme | 5 nM | [1][2] |

| Purified recombinant Abl tyrosine kinase | Purified enzyme | 2.2 nM | [1][2] |

| p210Bcr-Abl Tyrosine Phosphorylation (in vivo) | K562 cells | 170 nM | [1][2] |

| Gab2 Tyrosine Phosphorylation (in vivo) | K562 cells | 80 nM | [1][2] |

| CrkL Tyrosine Phosphorylation (in vivo) | K562 cells | 80 nM | [1][2] |

| STAT5 DNA-binding activity | K562 cells | 5 nM | [2] |

| Src Kinase Inhibition | - | 0.8 nM | [4][5] |

| KIT Kinase Inhibition | - | 50 nM | [4][5] |

Table 1: Inhibitory Concentrations (IC50) of this compound

Experimental Protocols

Western Blotting for Phosphorylated Proteins and Apoptotic Markers

This protocol is designed to assess the phosphorylation status of Bcr-Abl and its substrates, as well as the cleavage of PARP, a marker of apoptosis.

Methodology:

-

Cell Lysis: Bcr-Abl-positive cells (e.g., K562) are treated with this compound at various concentrations and time points. Cells are then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Membrane Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-Bcr-Abl, total Bcr-Abl, cleaved PARP, total PARP, Bcl-xL, Mcl-1, and a loading control like β-actin or GAPDH).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using a chemiluminescence imaging system.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Methodology:

-

Cell Treatment: K562 cells are treated with this compound for the desired duration.

-

Cell Harvesting: Cells are harvested and washed with cold phosphate-buffered saline (PBS).

-

Resuspension: The cell pellet is resuspended in Annexin V binding buffer.

-